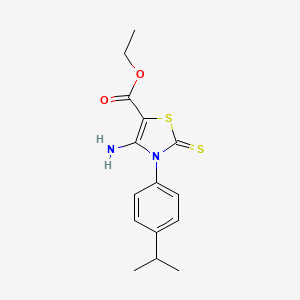

Ethyl 4-amino-3-(4-isopropylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate

Description

Ethyl 4-amino-3-(4-isopropylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, an amino group, and a carboxylate ester

Properties

IUPAC Name |

ethyl 4-amino-3-(4-propan-2-ylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S2/c1-4-19-14(18)12-13(16)17(15(20)21-12)11-7-5-10(6-8-11)9(2)3/h5-9H,4,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOLWHRGNHYEKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3-(4-isopropylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate typically involves multiple steps. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

Esterification: The carboxylate ester is formed by reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-(4-isopropylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

Substitution: Halogenated reagents and bases like sodium hydroxide or potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that compounds containing thiazole moieties exhibit potent antimicrobial properties. Ethyl 4-amino-3-(4-isopropylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate has been studied for its effectiveness against various bacterial strains. In vitro studies have demonstrated its ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

1.2 Anticancer Properties

The compound's structural features suggest potential anticancer activity. Preliminary studies have shown that it may inhibit cell proliferation in cancer cell lines, including prostate and breast cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of specific signaling pathways associated with cancer progression .

1.3 Enzyme Inhibition

Ethyl 4-amino-3-(4-isopropylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate has been investigated as an inhibitor of certain enzymes involved in metabolic pathways linked to disease states. For instance, it may inhibit enzymes that are crucial for the survival of pathogenic microorganisms or cancer cells, thereby providing a therapeutic avenue for treatment .

Agricultural Applications

2.1 Pesticidal Activity

The thiazole derivatives have been recognized for their potential as agrochemicals. Ethyl 4-amino-3-(4-isopropylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate has shown promising results in laboratory settings as an insecticide and fungicide. Its application could lead to effective pest management strategies in agriculture, reducing reliance on traditional chemical pesticides .

Biochemical Research

3.1 Mechanistic Studies

The compound serves as a valuable tool in biochemical research to elucidate the mechanisms underlying various biological processes. Its interactions with proteins and nucleic acids can provide insights into cellular functions and disease mechanisms .

3.2 Synthesis and Derivatives

The synthesis of Ethyl 4-amino-3-(4-isopropylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate has been optimized to enhance yield and purity, which is crucial for both research and industrial applications. Researchers continue to explore derivatives of this compound to expand its biological activity profile .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-(4-isopropylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 4-amino-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

- Ethyl 4-amino-3-(4-ethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 4-amino-3-(4-isopropylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is unique due to the presence of the propan-2-yl group, which can influence its reactivity and interactions with biological targets

Biological Activity

Ethyl 4-amino-3-(4-isopropylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C14H17N3OS2

- Molecular Weight : 301.43 g/mol

- CAS Number : 64686-81-3

The presence of an amino group, thiazole ring, and a carboxylate moiety contributes to its biological activity.

Biological Activity Overview

Ethyl 4-amino-3-(4-isopropylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate exhibits a variety of biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound shows significant antimicrobial properties against various bacterial strains. Its efficacy can be attributed to the thiazole ring, which is known for enhancing antimicrobial activity.

- Anticancer Properties : Research has suggested that derivatives of thiazole compounds can induce apoptosis in cancer cells. Ethyl 4-amino-3-(4-isopropylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate may act through pathways involving cell cycle arrest and modulation of apoptosis-related proteins.

- Anti-inflammatory Effects : Compounds with thiazole structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

The mechanisms through which ethyl 4-amino-3-(4-isopropylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Modulation of Signaling Pathways : It may affect signaling pathways related to inflammation and apoptosis, such as NF-kB and caspase activation.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to ethyl 4-amino-3-(4-isopropylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.